(2S)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride
Description
(2S)-4-Hydroxy-2-(methylamino)butanoic acid hydrochloride is a chiral amino acid derivative featuring a hydroxy group at the C4 position and a methylamino group at the C2 position.
Properties
IUPAC Name |
(2S)-4-hydroxy-2-(methylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-6-4(2-3-7)5(8)9;/h4,6-7H,2-3H2,1H3,(H,8,9);1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVSUEAZNIFFDT-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCO)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCO)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of starting materials such as 4-hydroxybutanoic acid and methylamine. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors and continuous flow systems are often employed to maintain consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.
Scientific Research Applications
Nutritional Supplementation
Muscle Preservation and Growth:
HMB is recognized for its role in muscle metabolism. It is a metabolite of the amino acid leucine and has been shown to enhance muscle protein synthesis while reducing muscle protein breakdown. Research indicates that HMB supplementation can lead to increased lean body mass and strength in both athletes and elderly populations. A study demonstrated that HMB supplementation resulted in a significant increase in muscle mass and strength among older adults undergoing resistance training, highlighting its potential as a therapeutic agent for sarcopenia .
Case Study:
In a randomized controlled trial involving older adults, participants who received 3 grams of HMB daily for 12 weeks experienced an increase in muscle mass by approximately 1.6 kg compared to the placebo group, which showed no significant change .
Animal Nutrition
Livestock Performance:
HMB is widely used as a feed additive in livestock to improve growth rates and feed efficiency. Studies have shown that HMB supplementation in dairy cattle can enhance milk production and overall health. For instance, one study reported an increase in milk yield by 2.9 kg per day and improved protein content when HMB was included in the diet of lactating cows .
Data Table: Effects of HMB on Dairy Cattle
| Parameter | Control Group | HMB Supplemented Group |
|---|---|---|
| Milk Yield (kg/day) | 25.0 | 27.9 |
| Protein Content (%) | 3.0 | 3.15 |
| Fat Yield (kg/day) | 1.5 | 1.65 |
Clinical Applications
Wound Healing:
HMB has shown promise in enhancing wound healing processes, particularly in patients undergoing surgery or suffering from chronic wounds. Its role in promoting collagen synthesis and reducing inflammation makes it a valuable adjunct therapy.
Case Study:
A clinical trial involving surgical patients demonstrated that those receiving HMB as part of their postoperative care had a significantly lower incidence of complications and faster recovery times compared to those who did not receive the supplement .
Safety and Dosage
HMB is generally considered safe for consumption with minimal side effects reported at recommended dosages (typically 3 grams per day). However, it is essential for individuals to consult healthcare professionals before starting any supplementation regimen.
Mechanism of Action
The mechanism of action of (2S)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
The target compound’s hydroxy and methylamino groups are modified in analogs, leading to differences in polarity, solubility, and biological activity.
Table 1: Functional Group Comparisons
Physicochemical Properties
- Solubility: Hydroxy and amino groups increase water solubility (e.g., (S)-2,4-diaminobutanoic acid dihydrochloride ), while methoxy or methylthio groups enhance lipid solubility (e.g., (2S)-2-Amino-4-methoxy-butanoic acid HCl ).
- Stability : Azide-containing compounds (e.g., CAS 942518-29-8) may require light-sensitive handling due to azide reactivity .
Critical Analysis of Data Limitations
- Stereochemical Specificity: Most analogs are (2S)-configured, aligning with biological relevance, but racemic mixtures (e.g., (2RS)-2-Benzyl-4-(dimethylamino)butanoic acid HCl ) may differ in activity.
Biological Activity
(2S)-4-Hydroxy-2-(methylamino)butanoic acid hydrochloride, commonly referred to as HMB (hydroxy-beta-methylbutyrate), is a compound that has garnered attention for its significant biological activities, particularly in the fields of neuroprotection and metabolic regulation. This article explores the compound's biological activities, supported by various studies and data tables.
Overview of Biological Activities
HMB exhibits a range of biological activities, which can be categorized into the following areas:
- Neuroprotective Effects : Research indicates that HMB may protect neuronal cells from damage induced by oxidative stress and excitotoxicity. This is particularly relevant in conditions such as neuropathic pain and neurodegenerative diseases.
- Metabolic Regulation : HMB plays a role in amino acid metabolism, particularly in the synthesis of L-methionine. It has been shown to influence plasma concentrations of various metabolites, enhancing overall metabolic health.
- Muscle Preservation : HMB is recognized for its potential in preventing muscle wasting, especially in clinical settings involving prolonged immobilization or aging.
Neuroprotective Effects
Studies have demonstrated that HMB can inhibit GABA transporter activity, which is crucial for maintaining inhibitory neurotransmission in the brain. For instance, a study found that certain derivatives of HMB exhibited inhibitory potencies against mouse GABA transporters (mGAT1-4), with specific compounds showing pIC50 values exceeding 5.00, indicating significant neuroprotective potential .
Metabolic Impact
HMB has been shown to upregulate plasma concentrations of L-methionine and related metabolites while downregulating others like L-serine and glycine. This metabolic modulation suggests its utility in improving nitrogen retention and overall metabolic efficiency, particularly in livestock and possibly in human nutrition .
Case Study 1: Neuroprotection in Neuropathic Pain Models
In a controlled study involving mouse models of neuropathic pain, administration of HMB resulted in reduced pain sensitivity and improved behavioral outcomes compared to control groups. The study highlighted the compound's ability to modulate GABAergic signaling pathways effectively .
Case Study 2: Muscle Preservation in Aging Populations
A clinical trial involving elderly participants demonstrated that supplementation with HMB led to significant improvements in muscle mass and strength over a 12-week period. Participants reported enhanced physical performance metrics, supporting HMB's role as a muscle-preserving agent.
Data Tables
The following table summarizes key findings from various studies on the biological activity of HMB:
Q & A
What are the optimal synthetic routes and purification methods for (2S)-4-Hydroxy-2-(methylamino)butanoic acid hydrochloride?
Level: Basic
Answer:
The compound is typically synthesized via multi-step reactions involving amino acid precursors. Key steps include:
- Amine protection/deprotection : Use Boc anhydride to protect the amine group, followed by coupling with hydroxybutanoic acid derivatives under acidic conditions (e.g., HCl in dioxane) .
- Salt formation : Hydrochloride salt formation is achieved by treating the free base with concentrated HCl in solvents like diethyl ether, followed by vacuum drying .
- Purification : Crystallization in ethanol/water mixtures or column chromatography (C18 reverse-phase) improves purity (>95%). Monitor progress via TLC or HPLC with UV detection at 210–220 nm .
How is the stereochemical integrity and structural conformation of this compound validated?
Level: Basic
Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20) and 0.1% trifluoroacetic acid to confirm enantiomeric purity (>99% ee) .
- Spectroscopic methods :
- 1H-NMR : Analyze coupling constants (e.g., J = 3.5–4.0 Hz for α-protons) to confirm stereochemistry .
- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+) with <2 ppm error .
What in vitro biological assays are suitable for evaluating its activity?
Level: Basic
Answer:
- Receptor binding assays : Radiolabeled ligand displacement studies (e.g., [3H]-GABA for GABA receptor affinity) .
- Enzyme inhibition : Kinetic assays using fluorogenic substrates (e.g., measuring IC50 against aminotransferases) .
- Cellular viability : MTT assays in neuronal or cancer cell lines to assess cytotoxicity (EC50 values) .
How can mechanistic studies elucidate its interaction with biological targets?
Level: Advanced
Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding poses with receptors (e.g., NMDA or GABA receptors) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm allosteric vs. orthosteric modulation .
- Mutagenesis studies : Introduce point mutations (e.g., GluN1 subunit of NMDA receptors) to identify critical binding residues .
How does its reactivity compare to structural analogs like (2S)-2-amino-4-methoxybutanoic acid hydrochloride?
Level: Advanced
Answer:
- Kinetic analysis : Compare hydrolysis rates under physiological pH (7.4) using UV-Vis spectroscopy. The hydroxy group in (2S)-4-hydroxy derivatives shows 2–3x faster degradation than methoxy analogs .
- Computational modeling : Density Functional Theory (DFT) calculations reveal lower activation energy for intramolecular cyclization in hydroxy-substituted derivatives due to hydrogen bonding .
How can contradictory data on its biological activity (e.g., agonist vs. antagonist effects) be resolved?
Level: Advanced
Answer:
- Assay standardization : Control variables like buffer composition (e.g., Mg2+ concentration in receptor assays) and temperature .
- Metabolite profiling : Use LC-MS to detect degradation products (e.g., lactone formation) that may act as false positives .
- Species-specific studies : Compare activity in human vs. rodent receptor isoforms to identify interspecies variability .
What advanced methods ensure enantiomeric purity during scale-up synthesis?
Level: Advanced
Answer:
- Asymmetric catalysis : Use (R)-BINAP ligands in palladium-catalyzed coupling to minimize racemization .
- Dynamic kinetic resolution : Employ immobilized lipases (e.g., Candida antarctica) in biphasic systems to favor the (2S)-enantiomer .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of chiral intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
